molecular formula C9H8N2O B183965 5-Amino-3-phenylisoxazole CAS No. 4369-55-5

5-Amino-3-phenylisoxazole

Cat. No.: B183965
CAS No.: 4369-55-5
M. Wt: 160.17 g/mol
InChI Key: HLOHVVZZMMMDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-phenylisoxazole, with the chemical formula C9H8N2O, is a compound known for its diverse applications in pharmaceuticals and organic synthesis . This solid compound is characterized by its amino and phenyl functional groups. It is commonly used as a building block in the synthesis of various biologically active compounds, including pharmaceutical drugs and agrochemicals. This compound exhibits potential antimicrobial, antifungal, and anti-inflammatory activities, making it a valuable tool for drug discovery and development .

Safety and Hazards

5-Amino-3-phenylisoxazole is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding ingestion and inhalation, avoiding dust formation, and wearing personal protective equipment .

Future Directions

Isoxazole derivatives, including 5-Amino-3-phenylisoxazole, continue to be of interest in the field of drug discovery due to their significant biological activities . The development of eco-friendly synthetic strategies and the exploration of their potential applications are areas of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-phenylisoxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions yields ester-functionalized isoxazoles . Another method involves the cyclization of intermediates with hydroxylamine hydrochloride in refluxing methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and ultrasonication has been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-phenylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and oxides .

Comparison with Similar Compounds

  • 5-Amino-3-(4-methoxyphenyl)isoxazole
  • 5-Amino-4-(4-bromophenyl)-3-methylisoxazole
  • 5-Amino-3-(4-chlorophenyl)isoxazole

Comparison: Compared to similar compounds, 5-Amino-3-phenylisoxazole is unique due to its specific structural features and versatile reactivity. Its amino and phenyl groups provide distinct chemical properties that make it suitable for a wide range of applications in pharmaceuticals, organic synthesis, and industrial processes .

Properties

IUPAC Name

3-phenyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOHVVZZMMMDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293957
Record name 3-phenylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4369-55-5
Record name 5-Amino-3-phenylisoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-3-phenylisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-oxo-3-phenylpropanenitrile (5.00 g, 34.4 mmol), hydroxylamine sulfate (3.10 g, 18.9 mmol), ethanol (35 ml) and an aqueous solution (35 ml) of sodium hydroxide (1.66 g, 41.4 mmol) was stirred at 80° C. for 24 hours. After cooling to room temperature, the reaction mixture was adjusted to pH=11 by addition of an aqueous 8N sodium hydroxide solution and then extracted with chloroform. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to obtain the desired product (1.09 g, 19.8%) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
19.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3-phenylisoxazole
Reactant of Route 2
5-Amino-3-phenylisoxazole
Reactant of Route 3
5-Amino-3-phenylisoxazole
Reactant of Route 4
Reactant of Route 4
5-Amino-3-phenylisoxazole
Reactant of Route 5
5-Amino-3-phenylisoxazole
Reactant of Route 6
5-Amino-3-phenylisoxazole
Customer
Q & A

Q1: What are the main synthetic routes used to obtain 5-amino-3-phenylisoxazole and its derivatives?

A1: this compound serves as a versatile building block for synthesizing various derivatives, particularly isoxazolo[5,4-d]pyrimidines. Two primary synthetic approaches are highlighted in the research:

  • Vilsmeier Reaction: This method involves the reaction of this compound [] with the Vilsmeier reagent, ultimately leading to the formation of this compound-4-carbaldehyde. This aldehyde serves as a key intermediate for synthesizing various isoxazolo[5,4-d]pyrimidine derivatives. []
  • Addition of Hydroxylamine to Phenylpropynenitrile: This method utilizes phenylpropynenitrile as a starting material. Under specific conditions, reacting phenylpropynenitrile with hydroxylamine predominantly yields this compound, with a minor byproduct being 3-amino-5-phenylisoxazole. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.